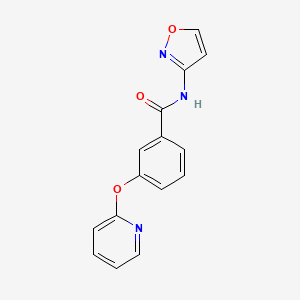

N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide is a useful research compound. Its molecular formula is C15H11N3O3 and its molecular weight is 281.271. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N3O3, with a molecular weight of 281.271 g/mol. The compound features an isoxazole ring, a pyridine moiety, and a benzamide structure, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Pyridine Coupling : The introduction of the pyridine moiety is generally performed via nucleophilic substitution reactions.

- Benzamide Formation : The final step usually involves the reaction with benzoyl chloride under basic conditions.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Preliminary bioassays indicate that it exhibits significant activity against various bacterial strains and fungi. For example, compounds similar to this compound have shown effective inhibition against Botrytis cinerea, with some derivatives achieving an EC50 as low as 14.44 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | Target Organism | EC50 (μg/mL) | Activity Level |

|---|---|---|---|

| 10f | Botrytis cinerea | 14.44 | High |

| 10a | Fusarium graminearum | >25 | Weak |

| 10d | Marssonina mali | <25 | Moderate |

Anticancer Activity

Research indicates that compounds containing isoxazole and pyridine moieties can interact with specific molecular targets involved in cancer progression. For instance, studies have shown that similar benzamide derivatives exhibit potent antiproliferative effects against various cancer cell lines .

Case Study: Antiproliferative Effects

In one study, the compound was evaluated for its effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Benzene Ring : The presence and type of substituents can significantly affect the compound's efficacy.

- Isoxazole Ring Modifications : Variations in the isoxazole structure may enhance or reduce biological activity.

- Pyridine Variants : Different pyridine derivatives have been shown to alter pharmacokinetic properties and bioactivity.

Table 2: SAR Insights from Related Compounds

| Modification | Effect on Activity |

|---|---|

| Halogenation | Increased potency |

| Alkyl substitutions | Variable effects |

| Aromatic ring changes | Significant impact |

Toxicity Studies

Preliminary toxicity assessments have indicated that this compound exhibits low toxicity levels in zebrafish embryo models, with an LC50 greater than 20 mg/L . This suggests potential safety for further pharmacological applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide has been investigated for its anticancer properties. Compounds with similar structures have shown significant inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, derivatives of isoxazole have exhibited potent activity against various cancer cell lines, including HeLa and A375, by inducing apoptosis and inhibiting cellular proliferation .

Case Study: CDK Inhibition

A study demonstrated that isoxazole derivatives could selectively inhibit CDK2 and CDK9, leading to reduced tumor growth in xenograft models. The compound's structure allows for interaction with the ATP-binding site of these kinases, enhancing its selectivity and efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that similar compounds exhibit promising antibacterial activity through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis .

Case Study: Antibacterial Activity

In a comparative study, several isoxazole derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as novel antimicrobial agents .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory activities. Compounds with similar functionalities have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory process. This inhibition can lead to reduced edema and pain in various inflammatory conditions .

Case Study: COX Inhibition

A recent study evaluated the anti-inflammatory effects of isoxazole derivatives in animal models of arthritis. The findings indicated a significant reduction in inflammation markers compared to control groups, suggesting that these compounds could serve as effective anti-inflammatory agents .

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective properties. Isoxazole derivatives have been studied for their ability to cross the blood-brain barrier and exhibit protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress .

Case Study: Neuroprotection

In vitro studies demonstrated that certain isoxazole compounds could protect neuronal cells from oxidative damage induced by amyloid-beta peptides, a hallmark of Alzheimer’s pathology. These findings support further exploration of this compound's potential in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the isoxazole ring or the pyridine moiety can significantly affect the compound's biological activity, allowing for tailored development of more potent analogs .

| Modification | Effect on Activity |

|---|---|

| Substitution on isoxazole | Increased anticancer potency |

| Alteration of pyridine position | Enhanced antibacterial efficacy |

Eigenschaften

IUPAC Name |

N-(1,2-oxazol-3-yl)-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-15(17-13-7-9-20-18-13)11-4-3-5-12(10-11)21-14-6-1-2-8-16-14/h1-10H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHQUNFQLLMOFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=NOC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.